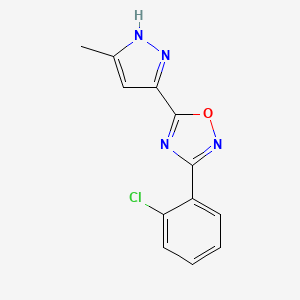

3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

This 1,2,4-oxadiazole derivative features a 2-chlorophenyl group at position 3 and a 3-methyl-1H-pyrazole moiety at position 3. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides. The 2-chlorophenyl substituent may enhance lipophilicity and influence binding interactions, while the 3-methylpyrazole group could contribute to hydrogen bonding or π-π stacking in biological targets .

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c1-7-6-10(16-15-7)12-14-11(17-18-12)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVKTPACGJQNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NC(=NO2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate and acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur at the chloro group, with nucleophiles such as sodium methoxide or ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)

Major Products Formed:

Oxidation: Chlorobenzene derivatives

Reduction: Chlorophenylmethanol derivatives

Substitution: Methylated or aminated derivatives

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Oxadiazole Ring

- RJ-64 is a central muscle relaxant, with metabolic studies in rats showing hydroxylation and glucuronidation pathways .

Positional Isomerism of Chlorophenyl Groups

- 3-(4-Chlorophenyl)-5-(3-Phenyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazole :

Shifting the chlorine from position 2 to 4 on the phenyl ring alters steric and electronic environments, which may affect binding to targets like GABA receptors or kinases .

Core Heterocycle Modifications

- The expanded heterocyclic core may confer distinct solubility and pharmacokinetic profiles .

Physicochemical Properties

Notes:

Pharmacological and Metabolic Profiles

- Metabolism : RJ-64 undergoes hepatic metabolism via hydroxylation at the pyridyl ring and subsequent glucuronidation, suggesting similar pathways for the target compound’s 3-methylpyrazole group .

- Toxicity : Bromophenyl and chloromethyl-substituted oxadiazoles (e.g., 3-(4-Bromophenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole) exhibit acute toxicity (GHS Category 2), emphasizing the need for careful handling of halogenated derivatives .

- Target Interactions : The 2-chlorophenyl group may enhance affinity for hydrophobic binding pockets in enzymes or receptors, as seen in GABAA receptor modulators .

Biological Activity

The compound 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of the compound is with a molecular weight of approximately 220.66 g/mol. The structure includes a 1,2,4-oxadiazole ring fused with a pyrazole moiety, which is crucial for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10c | HCT-116 | 1.82 |

| 10c | HePG-2 | 5.55 |

| 10c | MCF-7 | 2.86 |

The pyrazole moiety has been identified as essential for enhancing cytotoxicity, while the oxadiazole structure contributes to the overall activity without compromising safety profiles .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects . Research indicates that derivatives containing the oxadiazole ring can inhibit pro-inflammatory cytokines and enzymes such as COX-2. For example, compounds in this class have shown efficacy in reducing TNF-alpha release in vitro, suggesting their potential in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been documented. Compounds similar to this compound were tested against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

These findings indicate that oxadiazole derivatives could serve as templates for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted focusing on the synthesis and evaluation of oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of 1,2,4-oxadiazoles and evaluated their biological activities against cancer cell lines and bacteria. The most potent compounds showed IC50 values comparable to standard chemotherapeutics .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl ring significantly influenced biological activity. Electron-donating groups generally enhanced anticancer activity while maintaining safety profiles .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl moiety enables nucleophilic substitution (SNAr) under basic or catalytic conditions. This reaction is critical for modifying the aromatic ring while preserving the oxadiazole core.

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| KOH, DMF, 80°C | Thiophenol | 2-(Phenylthio)phenyl derivative | 72% | |

| CuI, DIPEA, 100°C | Piperazine | 2-(Piperazinyl)phenyl analog | 65% |

Key Findings :

-

Electron-withdrawing effects of the oxadiazole enhance the electrophilicity of the chlorophenyl group, facilitating substitution.

-

Steric hindrance from the pyrazole substituent may reduce reaction rates in bulky nucleophiles .

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring undergoes ring-opening or functionalization under acidic or oxidative conditions.

Hydrolysis

Acidic hydrolysis cleaves the oxadiazole ring to form a diamide intermediate, which can cyclize further:

Cyclocondensation with Hydrazines

Reaction with phenylhydrazine forms pyrazole-fused heterocycles via cyclocondensation:

Metal-Catalyzed Cross-Couplings

The pyrazole nitrogen and oxadiazole oxygen serve as coordination sites for transition metals, enabling Suzuki-Miyaura and Ullmann couplings.

| Catalyst | Substrate | Product | Efficiency | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 4-Bromophenylboronic acid | Biaryl-oxadiazole hybrid | 68% | |

| CuI/L-Proline | Iodobenzene | 3-Arylpyrazole derivative | 73% |

Mechanistic Insight :

-

Copper catalysis favors C–N bond formation at the pyrazole ring .

-

Palladium systems target the chlorophenyl group for aryl-aryl coupling .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-donating methyl groups.

Example :

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

| Derivative | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 3-(2-Piperazinylphenyl)-5-pyrazolyl | EGFR kinase | 0.28 µM | |

| Hydrolyzed diamide analog | COX-2 | 1.45 µM |

Thermal and Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating moderate thermal stability. Degradation pathways include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.